molecular formula C12H9BrN2O2 B8402573 Phenyl 6-bromopyridin-3-ylcarbamate

Phenyl 6-bromopyridin-3-ylcarbamate

Cat. No. B8402573
M. Wt: 293.12 g/mol
InChI Key: HQHSUPFERWNXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 6-bromopyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C12H9BrN2O2 and its molecular weight is 293.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 6-bromopyridin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 6-bromopyridin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Phenyl 6-bromopyridin-3-ylcarbamate

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

phenyl N-(6-bromopyridin-3-yl)carbamate

InChI

InChI=1S/C12H9BrN2O2/c13-11-7-6-9(8-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

HQHSUPFERWNXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-aminopyridine (3.0 g, 17.3 mmol) in THF (44 mL) cooled to 0° C. was added pyridine (1.8 mL, 21.7 mmol) followed by phenylchloroformate (2.3 mL, 18.2 mmol). A precipitate formed and the reaction was stirred at 0° C. for 1 h. The reaction was stirred at RT overnight and quenched with 1N HCl. The mixture was extracted with EtOAc. The organic layer was washed with water, saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give the title compound as a biege solid (4.81 g, 94% yield).
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3 g
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2.3 mL
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Yield
94%

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